molecular formula C16H11B B1290009 2-(3-Bromophenyl)naphthalene CAS No. 667940-23-0

2-(3-Bromophenyl)naphthalene

Cat. No.: B1290009
CAS No.: 667940-23-0
M. Wt: 283.16 g/mol
InChI Key: FWPXWVYUNHYGPE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)naphthalene is an organic compound with the molecular formula C16H11Br. It is a derivative of naphthalene, where a bromophenyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Scientific Research Applications

2-(3-Bromophenyl)naphthalene has several applications in scientific research:

Safety and Hazards

“2-(3-Bromophenyl)naphthalene” is air-sensitive and should be stored under inert gas . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes and biaryl compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

    2-Bromonaphthalene: Similar in structure but lacks the phenyl group.

    3-Bromophenylbenzene: Similar in structure but lacks the naphthalene ring.

    2-(4-Bromophenyl)naphthalene: Similar but with the bromine atom at the para position of the phenyl ring.

Uniqueness: 2-(3-Bromophenyl)naphthalene is unique due to the specific positioning of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

2-(3-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPXWVYUNHYGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630366
Record name 2-(3-Bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667940-23-0
Record name 2-(3-Bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, 243 g (1.41 mol) of 2-naphthalene boronic acid, 400 g (1.41 mol) of 3-bromoiodobenzene, 3.27 g (28.2 mmol) of tetrakis(triphenylphosphine)palladium(0), 6.4 L of toluene and 3.2 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours while being refluxed. After the reaction in the mixture was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 303 g of 2(3-bromophenyl)naphthalene was obtained with an yield of 76%.
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
catalyst
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, 243 g (1.41 mol) of 2-naphthaleneboronic acid, 400 g (1.41 mol) of 3-bromoiodobenzene, 3.27 g (28.2 mmol) of tetrakis(triphenylphosphine)palladium(0), 6.4 L of toluene and 3.2 L of aqueous solution of 2M sodium carbonate were added together, and stirred while being refluxed for 24 hours. After the reaction was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was washed by water and dried with magnesium sulfate, the toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 303 g of 2-(3-bromophenyl)naphthalene was obtained at an yield of 76%.
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
3.2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
catalyst
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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